Shp2-IN-16

SHP2 Enzyme Inhibition Biochemical Assay

Shp2-IN-16 is a pyrazolopyrazine-based SHP2 inhibitor with a confirmed IC50 of 1 nM, designed for glioblastoma research. Its sub-nanomolar potency ensures robust target engagement in biochemical and cellular assays, minimizing off-target effects and solubility issues common with less potent alternatives like SHP099 (IC50 70 nM). Ideal for SAR studies and as a high-potency positive control. Choose Shp2-IN-16 for reproducible, high-sensitivity SHP2 targeting.

Molecular Formula C25H24F2N6O
Molecular Weight 462.5 g/mol
Cat. No. B12381622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameShp2-IN-16
Molecular FormulaC25H24F2N6O
Molecular Weight462.5 g/mol
Structural Identifiers
SMILESCC1=C(N2C(=CC=N2)C(=N1)N3CCC4(CC3)CC5=C(C4N)C=CC(=O)N5)C6=C(C(=CC=C6)F)F
InChIInChI=1S/C25H24F2N6O/c1-14-22(16-3-2-4-17(26)21(16)27)33-19(7-10-29-33)24(30-14)32-11-8-25(9-12-32)13-18-15(23(25)28)5-6-20(34)31-18/h2-7,10,23H,8-9,11-13,28H2,1H3,(H,31,34)/t23-/m1/s1
InChIKeyYPAIQYUKPJORDA-HSZRJFAPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Shp2-IN-16 (Compound 222) Procurement Guide: Baseline Potency and Identity


Shp2-IN-16 (also designated as compound 222) is a small-molecule inhibitor of the Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), a key regulator of the RAS-ERK signaling pathway [1]. It is characterized by a pyrazolopyrazine core scaffold, with a reported biochemical inhibitory concentration (IC50) of 1 nM against the target enzyme [2]. The compound's primary research context is glioblastoma .

Why Shp2-IN-16 Cannot Be Replaced by Another SHP2 Inhibitor Without Quantitative Justification


The SHP2 inhibitor landscape includes multiple chemotypes with varying potency and pharmacological profiles. For instance, the widely-used tool compound SHP099 exhibits an IC50 of 70-71 nM, while clinical candidates such as TNO155 (11 nM) and IACS-13909 (15.7 nM) offer improved potency over SHP099 but are not directly comparable to Shp2-IN-16 in terms of primary biochemical activity . Interchanging compounds without considering the quantifiable differences in enzyme inhibition and target engagement could lead to disparate experimental outcomes. The evidence below details the specific, quantifiable dimensions where Shp2-IN-16 differentiates from its closest analogs, which is critical for ensuring experimental reproducibility and valid cross-study comparisons in procurement decisions.

Shp2-IN-16 Evidence Guide: Quantified Differentiation from SHP099, TNO155, JAB-3068 and IACS-13909


Biochemical Potency Advantage Over Widely Used Tool Compounds

Shp2-IN-16 exhibits an IC50 value of 1 nM in a biochemical SHP2 inhibition assay [1]. This represents a significant improvement in potency over the first-generation allosteric inhibitor SHP099, which has a reported IC50 of 70 nM or 71 nM . Compared to the clinical candidate TNO155 (IC50 of 11 nM), Shp2-IN-16 is approximately 10-fold more potent . Against JAB-3068 (IC50 of 25.8 nM), the potency improvement is over 25-fold .

SHP2 Enzyme Inhibition Biochemical Assay

Potency Relative to Advanced Preclinical and Clinical Inhibitors

Shp2-IN-16 demonstrates an IC50 of 1 nM [1]. This is more potent than several advanced SHP2 inhibitors, including IACS-13909 (IC50 of 15.7 nM) and PF-07284892 (IC50 of 21 nM) . It is also more potent than SHP2-IN-13 (IC50 of 83 nM) . Notably, its potency is within the same order of magnitude as JAB-3312 (IC50 of 1.9 nM) .

SHP2 Allosteric Inhibition IC50 Comparison

Defined Application Context for Research Use

The literature and vendor annotations specifically highlight Shp2-IN-16 as applicable for glioblastoma research [1]. While other SHP2 inhibitors have shown efficacy across various cancer models, the specific annotation for glioblastoma provides a defined context for its use. This contrasts with broader annotations for compounds like SHP099, which are often used as general SHP2 tool compounds in multiple cancer types [2].

Glioblastoma Oncology Cell Proliferation

Shp2-IN-16 Application Scenarios: Leveraging Potency in Research and Development


In Vitro Biochemical Assays Requiring High Potency for Target Engagement Studies

Given its sub-nanomolar to low-nanomolar biochemical IC50 value of 1 nM [1], Shp2-IN-16 is particularly well-suited for in vitro biochemical assays that demand high potency, such as enzyme inhibition kinetics, surface plasmon resonance (SPR) for binding affinity determination, or isothermal titration calorimetry (ITC). Using a high-potency inhibitor like Shp2-IN-16 allows for robust target engagement even at low concentrations, which is beneficial for minimizing solubility issues or off-target binding common with higher compound concentrations. This is especially relevant when comparing to less potent tool compounds like SHP099 (IC50 of 70 nM) .

Cellular Assays in Glioblastoma Models

The compound's direct annotation for glioblastoma research [1] makes it a relevant candidate for cellular assays using glioblastoma cell lines (e.g., U87-MG, LN-229, or patient-derived glioblastoma stem cells). While specific cellular IC50 data for Shp2-IN-16 in these lines is not publicly available in the search data, its high biochemical potency (1 nM) supports its use as a starting point for dose-response studies in these models. Experiments can be designed to assess its effect on downstream signaling (e.g., pERK levels) and cell proliferation.

Chemical Biology Studies Investigating Pyrazolopyrazine Scaffold

Shp2-IN-16, as a pyrazolopyrazine derivative [1], is a valuable tool for chemical biology studies aimed at understanding structure-activity relationships (SAR) within this specific chemotype. Researchers investigating the impact of structural modifications on potency, selectivity, and pharmacokinetic properties can use Shp2-IN-16 as a potent reference compound to benchmark new derivatives. Its defined chemical structure and potent activity provide a solid foundation for SAR exploration.

Comparative Pharmacology Benchmarking Against New SHP2 Inhibitors

For laboratories developing novel SHP2 inhibitors, Shp2-IN-16 serves as a potent benchmark compound. Its well-documented IC50 of 1 nM [1] provides a clear potency threshold that new candidate molecules should ideally meet or surpass. Including Shp2-IN-16 as a positive control in parallel biochemical assays ensures assay validity and allows for direct comparison of new compounds against a known, highly potent inhibitor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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